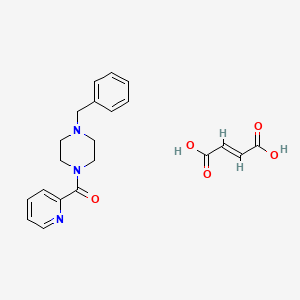
2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thromboxane A2, carbocyclic is a biologically active metabolite of arachidonic acid. It is a member of the eicosanoid family, which are lipid compounds derived from fatty acids. Thromboxane A2, carbocyclic plays a crucial role in hemostasis by promoting platelet aggregation and vasoconstriction . It is produced by activated platelets and is involved in various physiological and pathological processes, including thrombosis, inflammation, and cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thromboxane A2, carbocyclic is synthesized from arachidonic acid through a series of enzymatic reactions. The key enzymes involved are phospholipase A2, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and thromboxane A2 synthase . The synthesis involves the conversion of arachidonic acid to prostaglandin H2, which is then converted to thromboxane A2 by thromboxane A2 synthase .
Industrial Production Methods: Industrial production of 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used to catalyze the conversion of arachidonic acid to thromboxane A2 in a controlled environment .
Analyse Des Réactions Chimiques
Types of Reactions: Thromboxane A2, carbocyclic undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. It is highly unstable in aqueous solutions and rapidly hydrolyzes to thromboxane B2, which is biologically inactive .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid include arachidonic acid, prostaglandin H2, and thromboxane A2 synthase . The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products: The major product formed from the hydrolysis of this compound is thromboxane B2 . Other products include 12-hydroxyheptadecatrienoic acid, which is formed during the synthesis of thromboxane A2 .
Applications De Recherche Scientifique
Thromboxane A2, carbocyclic has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid is used as a model compound to study the synthesis and reactions of eicosanoids. It is also used to investigate the mechanisms of enzyme-catalyzed reactions involving arachidonic acid .
Biology: In biology, this compound is studied for its role in cell signaling and regulation. It is involved in various cellular processes, including platelet aggregation, vasoconstriction, and inflammation .
Medicine: In medicine, this compound is a target for drug development. Inhibitors of thromboxane A2 synthase and thromboxane A2 receptors are being developed as potential treatments for cardiovascular diseases, such as myocardial infarction and stroke .
Industry: In industry, this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs .
Mécanisme D'action
Thromboxane A2, carbocyclic exerts its effects by binding to thromboxane A2 receptors on the surface of platelets and vascular smooth muscle cells. This binding activates a signaling cascade that leads to platelet aggregation and vasoconstriction . The molecular targets involved in this pathway include G protein-coupled receptors, phospholipase C, and protein kinase C .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C22H36O3 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(Z)-7-[(2R,3S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m1/s1 |
Clé InChI |
ZIWNJZLXPXFNGN-WZVVFKISSA-N |
SMILES isomérique |
CCCCC[C@H](/C=C/[C@@H]1CC2CC(C2)[C@H]1C/C=C\CCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |
Synonymes |
2 beta-(Z),3 alpha-(1E,3R)-3-(3-hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid carbocyclic thromboxane A2 thromboxane A2, carbocyclic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















